molecular formula C18H18BrN5O B6436848 6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline CAS No. 2549024-90-8

6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Cat. No.: B6436848
CAS No.: 2549024-90-8
M. Wt: 400.3 g/mol
InChI Key: HBMPJADRELKOJN-UHFFFAOYSA-N
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Description

6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core substituted with a bromine atom and a piperidine ring linked to a pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinazoline Core: Starting with a suitable quinazoline precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Linking the Pyrazine Moiety: The final step involves the formation of the pyrazin-2-yloxy linkage, typically achieved through etherification reactions using pyrazine derivatives and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline can significantly influence its reactivity and interaction with biological targets, making it unique compared to its analogs.

Properties

IUPAC Name

6-bromo-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c19-14-1-2-16-15(9-14)18(23-12-22-16)24-7-3-13(4-8-24)11-25-17-10-20-5-6-21-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMPJADRELKOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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